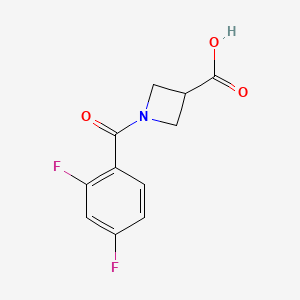

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Vue d'ensemble

Description

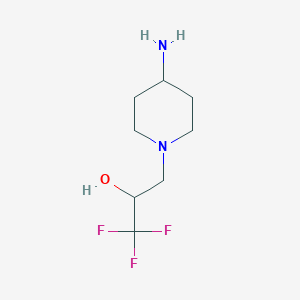

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H9F2NO3 and a molecular weight of 241.19 g/mol . It is a solid substance .

Molecular Structure Analysis

The InChI code for 1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid is 1S/C11H9F2NO3/c12-8-2-1-6(3-9(8)13)10(15)14-4-7(5-14)11(16)17/h1-3,7H,4-5H2,(H,16,17) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a solid substance . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis and Peptide Activity Studies

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid and its analogs are valuable in the synthesis of enantiopure azetidine-2-carboxylic acids, serving as precursors for studying the influence of conformation on peptide activity. This includes the creation of amino acid-azetidine chimeras designed to explore the structural effects on biological functions. The synthesis process involves multiple steps, including regioselective allylation, selective reduction, tosylation, and intramolecular N-alkylation, leading to the production of various chimeras with potential applications in peptide research (Sajjadi & Lubell, 2008).

Role in Food Chain and Toxicology

Research on azetidine-2-carboxylic acid, a closely related compound, indicates its presence in the food chain, particularly in sugar beets and table beets, suggesting a potential role in the pathogenesis of disease in humans. This non-protein amino acid is misincorporated into proteins in place of proline, leading to toxic effects and congenital malformations. Its widespread use in agriculture and presence in livestock feed underscore the need for further investigation into its effects on human health and disease (Rubenstein et al., 2009).

Advanced Synthetic Techniques

Innovative synthetic methods for tetrasubstituted azetidines have been developed, utilizing asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition with metallo-enolcarbenes. This technique produces chiral azetidine-2-carboxylic acids and derivatives with high yield and stereocontrol, demonstrating the compound's versatility in medicinal chemistry and drug development (Marichev et al., 2019).

Medicinal Chemistry Applications

The compound and its derivatives have been applied in the development of pharmaceuticals, such as BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist. The synthesis features highly regioselective cycloaddition and improved methods for key intermediates, highlighting the compound's importance in the creation of new medications for diseases like multiple sclerosis (Hou et al., 2016).

Propriétés

IUPAC Name |

1-(2,4-difluorobenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO3/c12-7-1-2-8(9(13)3-7)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUZJSIQNVOCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469119.png)

![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469124.png)

![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469125.png)

![3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469127.png)

![3-[(2-Chloropyridin-4-yl)oxy]propan-1-ol](/img/structure/B1469128.png)

![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)

![1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B1469140.png)